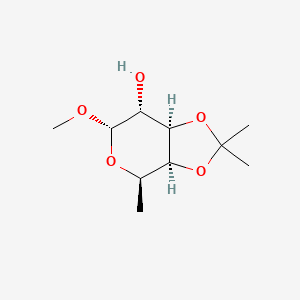![molecular formula C22H29NO3 B15062195 tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxy group, and an ethynyl group attached to an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-1H-indole.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, yielding 3-formyl-4-bromo-1H-indole.
Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride to obtain the protected intermediate.
Introduction of Ethynyl Group: The ethynyl group is introduced using a Horner-Wadsworth-Emmons olefination reaction, resulting in the formation of the desired ethynyl-substituted indole derivative.
Final Steps: The final steps involve deprotection and esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl-substituted indole derivatives.
Reduction: Formation of hydroxy-substituted indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its indole core is a common motif in many biologically active molecules, and the presence of the hydroxy and ethynyl groups can enhance its binding affinity to biological targets. It may be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is largely dependent on its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-4-hydroxy-3-(2-methylphenyl)-1-piperidinecarboxylate
- rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is unique due to its specific combination of functional groups and its indole core structure
Properties
Molecular Formula |
C22H29NO3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H29NO3/c1-16-7-5-8-17(15-16)10-13-22(25)12-6-9-19-18(22)11-14-23(19)20(24)26-21(2,3)4/h5,7-8,15,18-19,25H,6,9,11-12,14H2,1-4H3/t18?,19?,22-/m1/s1 |
InChI Key |
ZAPZZFRGOMWRCG-OBFZPWGMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
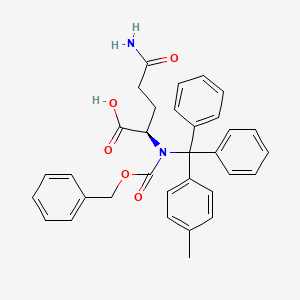
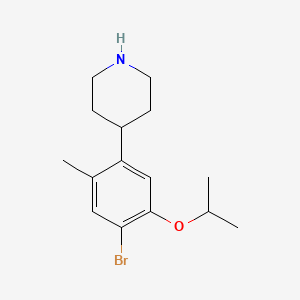
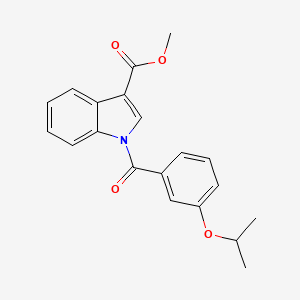
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
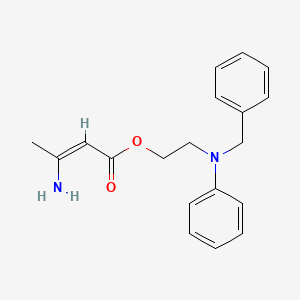
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
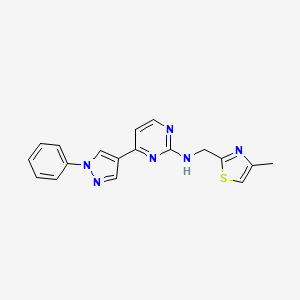
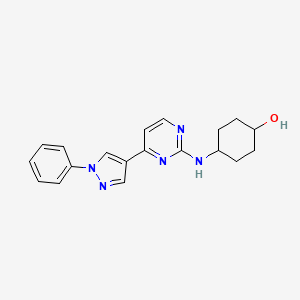
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
